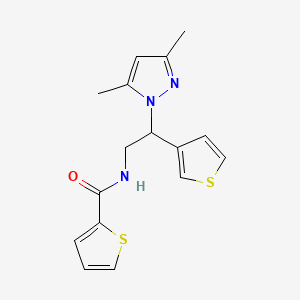![molecular formula C24H21N3O5S B2892302 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 361173-24-2](/img/structure/B2892302.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Benzo[d]oxazol-2-yl)-N-phenylaniline” is a synthetic organic compound that contains a benzo[d]oxazole ring structure . It has the molecular formula C19H14N2O .
Molecular Structure Analysis
The molecular structure of “4-(Benzo[d]oxazol-2-yl)-N-phenylaniline” includes a benzo[d]oxazole ring .Physical And Chemical Properties Analysis
The physical form of “4-(Benzo[d]oxazol-2-yl)-N-phenylaniline” is solid .Scientific Research Applications
Pharmaceutical Research
Benzoxazole derivatives are known for their presence in various pharmaceutical drugs. The structural motif of benzoxazole is found in medications such as flunoxaprofen and tafamidis . The compound could potentially be investigated for its pharmacological properties, including its binding affinity to various biological targets, which may lead to the development of new therapeutic agents.
Antifungal Agents
Compounds containing the benzoxazole ring have been identified as potent antifungal agents. They can be synthesized and tested against a range of fungal species to determine their efficacy and safety profile for potential use in antifungal medications .
Antioxidant Properties
Benzoxazole derivatives exhibit antioxidant properties, which are beneficial in combating oxidative stress in biological systems. Research into the antioxidant capacity of this compound could lead to its application in preventing or treating diseases associated with oxidative damage .
Antiallergic Activity
The antiallergic activity of benzoxazole compounds is another area of interest. By studying the effects of this compound on allergic reactions, it could contribute to the development of new antiallergic drugs or treatments .
Antitumoral Applications
Benzoxazole derivatives have shown promise in antitumoral research. Investigating the compound’s potential to inhibit tumor growth or induce apoptosis in cancer cells could be a significant application in cancer research .
Antiparasitic Treatments
The antiparasitic activity of benzoxazole derivatives makes them candidates for developing treatments against parasitic infections. Research could focus on the synthesis and testing of this compound against various parasites to assess its therapeutic potential .
Optical Brighteners
In the field of materials science, benzoxazole derivatives are used as optical brighteners. Their fluorescent properties make them suitable for applications in laundry detergents and other products requiring enhanced whiteness and brightness .
Chemical Synthesis and Functionalization
Due to the reactive sites on the benzoxazole ring, this compound can serve as a starting material for the synthesis of larger, bioactive structures. It offers opportunities for chemical functionalization, leading to the creation of novel compounds with diverse applications .
Safety and Hazards
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c28-23(17-7-11-20(12-8-17)33(29,30)27-13-15-31-16-14-27)25-19-9-5-18(6-10-19)24-26-21-3-1-2-4-22(21)32-24/h1-12H,13-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHZDLBKYRXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)
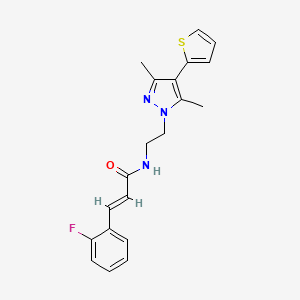
![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)
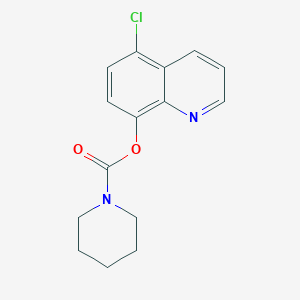
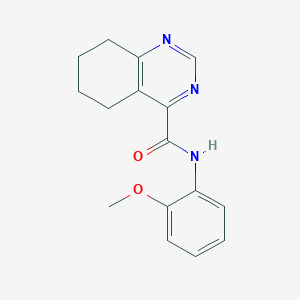
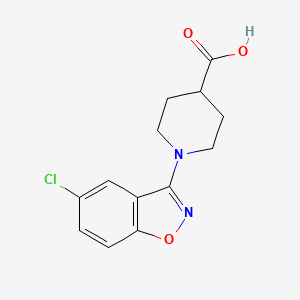
![4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892227.png)
![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)

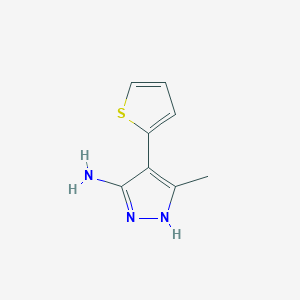
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2892237.png)
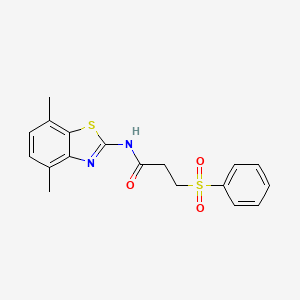
![6-Tert-butyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2892240.png)
